molecular formula C17H19N3O3S B4436666 2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid

2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid

Cat. No.: B4436666
M. Wt: 345.4 g/mol
InChI Key: VPFZJOZNCDOAEJ-UHFFFAOYSA-N
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Description

2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired products .

Industrial Production Methods

Industrial production methods for these compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antiviral, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]benzoic acid
  • 3-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol
  • 2-[(2-Ethyl- 1benzofuro[3,2-d]pyrimidin-4-yl)oxy]-N,N-dimethylethanaminium

Uniqueness

2-[(2-Ethyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid is unique due to its specific structural features, such as the presence of a methylsulfanyl group and its specific substitution pattern on the benzofuro[3,2-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-13-19-14-10-6-4-5-7-12(10)23-15(14)16(20-13)18-11(17(21)22)8-9-24-2/h4-7,11H,3,8-9H2,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFZJOZNCDOAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NC(CCSC)C(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 2
2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 3
2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 4
2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Reactant of Route 6
2-[(2-Ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid

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